N-(2H-1,3-benzodioxol-5-yl)-2-{4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-2-{4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamide is a complex organic compound that features a benzodioxole ring, a trifluoromethyl-substituted oxadiazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamide typically involves multiple steps, starting with the preparation of the benzodioxole and oxadiazole intermediates. The benzodioxole ring can be synthesized through the cyclization of catechol derivatives, while the oxadiazole ring is often formed via the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The final step involves the coupling of these intermediates with piperidine and acetamide groups under controlled conditions, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-{4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.
Reduction: The oxadiazole ring can be reduced to form amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or organolithium compounds in aprotic solvents.
Major Products
The major products formed from these reactions include quinone derivatives from oxidation, amine derivatives from reduction, and various substituted derivatives from substitution reactions.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-{4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby modulating their function. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression pathways.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Teriflunomide: An immunomodulatory drug that inhibits pyrimidine de novo synthesis.
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-2-{4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamide is unique due to its combination of a benzodioxole ring, a trifluoromethyl-substituted oxadiazole ring, and a piperidine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O4/c18-17(19,20)16-23-22-15(28-16)10-3-5-24(6-4-10)8-14(25)21-11-1-2-12-13(7-11)27-9-26-12/h1-2,7,10H,3-6,8-9H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFKRVBUTVKKSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C(F)(F)F)CC(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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